![molecular formula C8H11BrN2O2 B158567 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 128537-50-8](/img/structure/B158567.png)
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including “4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid”, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . These compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry. They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazole derivatives are often used as key components in the development of new drugs. Their unique chemical structure allows for a wide range of modifications, making them ideal candidates for the development of novel therapeutic agents .
Agrochemistry
In agrochemistry, pyrazoles are used in the development of new pesticides and herbicides. Their ability to interact with a variety of biological targets makes them effective in controlling a wide range of pests .
Coordination Chemistry
In coordination chemistry, pyrazoles are often used as ligands to form complexes with various metals. These complexes have been used in a variety of applications, from catalysis to material science .
Organometallic Chemistry
In organometallic chemistry, pyrazoles can act as ligands to form organometallic compounds. These compounds have been used in a variety of applications, including catalysis and material science .
Synthesis of Bipyrazoles
“4-Bromo-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Preparation of Solid Hexacoordinate Complexes
“4-Bromopyrazole” may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Mechanism of Action
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO plays a crucial role in the metabolism of D-amino acids and is involved in various physiological processes.
Mode of Action
If it acts similarly to 3-Methylpyrazole-5-carboxylic acid, it may inhibit DAO, thereby affecting the metabolism of D-amino acids
Biochemical Pathways
If it inhibits DAO like its structural analog, it could impact the metabolic pathways of D-amino acids . This could have downstream effects on various physiological processes, including neurotransmission.
Result of Action
If it acts as a DAO inhibitor, it could potentially protect cells from oxidative stress induced by D-Serine .
properties
IUPAC Name |
4-bromo-2-methyl-5-propylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTFOQPBLCPPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1Br)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467742 |
Source
|
Record name | 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
128537-50-8 |
Source
|
Record name | 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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